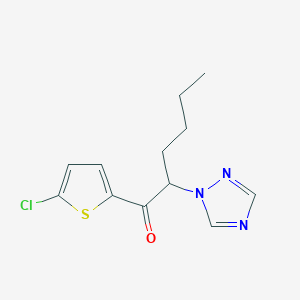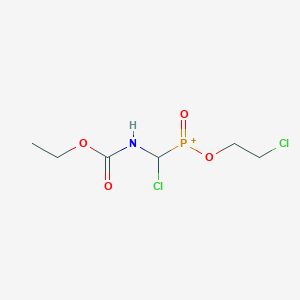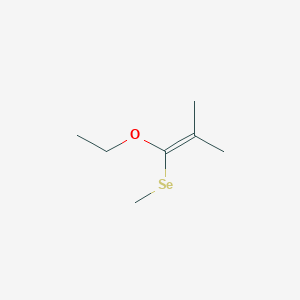
1-Ethoxy-2-methyl-1-(methylselanyl)prop-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-2-methyl-1-(methylselanyl)prop-1-ene is an organic compound with the molecular formula C7H14OSe. This compound features a unique combination of an ethoxy group, a methyl group, and a methylselanyl group attached to a propene backbone. The presence of selenium in its structure makes it particularly interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethoxy-2-methyl-1-(methylselanyl)prop-1-ene can be achieved through several methods. One common approach involves the reaction of 2-methyl-1-propene with ethyl selenol under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the addition of the ethoxy and methylselanyl groups to the propene backbone.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethoxy-2-methyl-1-(methylselanyl)prop-1-ene undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to its lower oxidation states.
Substitution: The ethoxy and methylselanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Selenoxide or selenone derivatives.
Reduction: Lower oxidation state selenium compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-2-methyl-1-(methylselanyl)prop-1-ene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound’s selenium content makes it valuable for studying selenium’s role in biological systems, including its antioxidant properties.
Medicine: Research into selenium-containing compounds has shown potential for developing new therapeutic agents, particularly in cancer treatment and prevention.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1-Ethoxy-2-methyl-1-(methylselanyl)prop-1-ene exerts its effects involves the interaction of the selenium atom with various molecular targets. Selenium can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may interact with specific enzymes and proteins, modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
Ethyl-1-propenyl ether: Similar in structure but lacks the selenium atom.
2-Propanol, 1-[1-methyl-2-(2-propenyloxy)ethoxy]-: Contains an ethoxy group but differs in the overall structure and lacks selenium.
Uniqueness: 1-Ethoxy-2-methyl-1-(methylselanyl)prop-1-ene’s uniqueness lies in its selenium content, which imparts distinct chemical and biological properties. The presence of selenium allows for unique redox chemistry and potential biological activities not observed in similar compounds without selenium.
Eigenschaften
CAS-Nummer |
64714-03-0 |
|---|---|
Molekularformel |
C7H14OSe |
Molekulargewicht |
193.16 g/mol |
IUPAC-Name |
1-ethoxy-2-methyl-1-methylselanylprop-1-ene |
InChI |
InChI=1S/C7H14OSe/c1-5-8-7(9-4)6(2)3/h5H2,1-4H3 |
InChI-Schlüssel |
JBVCGXHPZHONFO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=C(C)C)[Se]C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(3-Iodophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14508326.png)
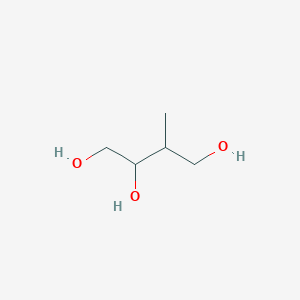

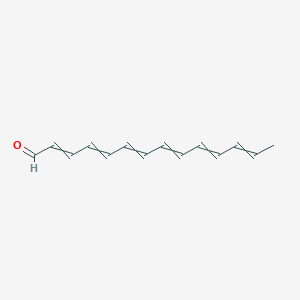
![Triethyl(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl)germane](/img/structure/B14508352.png)
![Prop-2-en-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B14508355.png)

![N,N'-bis[(2-chlorophenyl)methyl]ethanedithioamide](/img/structure/B14508367.png)
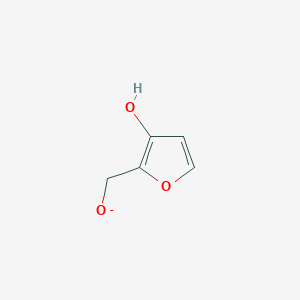
![(NE)-N-[(1E)-1-(5-ethyl-1,2-oxazol-3-yl)-1-hydroxyiminopropan-2-ylidene]hydroxylamine](/img/structure/B14508371.png)
sulfanium bromide](/img/structure/B14508377.png)

